Product packaging for Hoocch2O-peg7-CH2cooh(Cat. No.:CAS No. 910138-50-0)

Hoocch2O-peg7-CH2cooh

Cat. No.: B1141132
CAS No.: 910138-50-0
M. Wt: 636.6
Attention: For research use only. Not for human or veterinary use.
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Description

Hoocch2O-peg7-CH2cooh, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₄₀N₂O₁₆ and its molecular weight is 636.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₆H₄₀N₂O₁₆ B1141132 Hoocch2O-peg7-CH2cooh CAS No. 910138-50-0

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O12/c19-17(20)15-29-13-11-27-9-7-25-5-3-23-1-2-24-4-6-26-8-10-28-12-14-30-16-18(21)22/h1-16H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXXDWCCIJEREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

An Overview of Poly Ethylene Glycol Peg As a Versatile Polymer Backbone in Research

Poly(ethylene glycol) is a polyether compound synthesized through the polymerization of ethylene (B1197577) oxide. nih.gov It is a linear or branched, neutral polymer known for its exceptional hydrophilicity, with each ethylene oxide unit capable of binding two to three water molecules. nih.gov This high degree of hydration contributes to the large hydrodynamic volume of PEG, which in turn helps to shield attached molecules from enzymatic degradation and immune recognition. mdpi.com These characteristics have made PEG a "gold standard" in bioconjugation and drug delivery, a process often referred to as PEGylation. mdpi.com PEGylation can enhance the therapeutic efficacy of drugs by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity. labinsights.nl

The Significance of Terminal Functionalization in Tailoring Polymer Properties for Scientific Applications

The true versatility of PEG in research stems from the ability to modify its terminal hydroxyl groups. nih.gov Functionalization of these end groups with various reactive moieties allows for the covalent attachment of PEG to a wide range of molecules, including proteins, peptides, oligonucleotides, and nanoparticles. labinsights.nl This process of bioconjugation is critical for developing advanced drug delivery systems, diagnostic agents, and novel biomaterials. The choice of the terminal functional group is crucial as it dictates the type of chemical linkage that can be formed and, consequently, the stability and properties of the final conjugate. youtube.com

Reactivity and Derivatization of Terminal Carboxylic Acid Groups in Research Contexts

Activation Chemistry of Carboxylic Acid Moieties for Subsequent Reactions

To facilitate efficient conjugation, the carboxylic acid groups of HOOC-CH2O-PEG7-CH2COOH must first be activated. This process converts the relatively unreactive carboxyl group into a more reactive species that is susceptible to nucleophilic attack by amines or alcohols.

Carbodiimide (B86325) chemistry is a cornerstone of bioconjugation and polymer functionalization, providing a versatile method for activating carboxylic acids. nih.gov 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a commonly employed water-soluble carbodiimide that facilitates the formation of an amide or ester bond. nih.govmdpi.com The reaction mechanism involves the attack of the carboxyl group on the carbodiimide, forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate can then directly react with a primary amine to form an amide bond.

However, the O-acylisourea intermediate is susceptible to hydrolysis in aqueous environments, which can lead to low reaction yields and the regeneration of the original carboxylic acid. To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture. nih.govrsc.orgusda.gov NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. nih.govrsc.org This two-step process, often referred to as EDC/NHS chemistry, enhances coupling efficiency and reduces side reactions. nih.gov This strategy has been successfully used to couple dicarboxylic acid PEGs to various amine-containing molecules and surfaces. rsc.orgusda.govscispace.com

Table 1: Key Reagents in Carbodiimide-Mediated Coupling

Reagent Full Name Role
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Carbodiimide coupling agent that activates carboxylic acids. nih.govmdpi.com
NHS N-Hydroxysuccinimide Additive used to form a more stable active ester, increasing reaction efficiency. nih.govrsc.org

| DCC | N,N′-dicyclohexylcarbodiimide | Another carbodiimide coupling agent, often used in organic solvents. nih.govmdpi.comresearchgate.net |

This table summarizes the primary roles of common reagents used in carbodiimide-mediated coupling reactions involving dicarboxylic acid PEGs.

The formation of active esters, particularly N-hydroxysuccinimide (NHS) esters, is a widely adopted strategy for activating the carboxylic acid termini of HOOC-CH2O-PEG7-CH2COOH for subsequent conjugation. rsc.orgresearchgate.nettandfonline.com As mentioned previously, NHS esters are typically formed by reacting the dicarboxylic acid PEG with NHS in the presence of a carbodiimide like EDC or DCC. rsc.orgresearchgate.netresearchgate.net The resulting NHS-activated PEG is more stable than the O-acylisourea intermediate but still highly reactive towards primary amines, leading to the efficient formation of stable amide bonds. nih.govaxispharm.com

The stability of the NHS ester allows for a two-step conjugation process where the activated PEG can be purified and stored before being reacted with the target molecule. nih.gov This approach offers greater control over the conjugation reaction and is particularly useful when dealing with sensitive biomolecules. The reactivity of NHS esters is pH-dependent, with optimal coupling to primary amines occurring at a slightly basic pH (typically 7.2-8.5).

Research has demonstrated the successful synthesis of NHS-activated dicarboxylic acid PEGs for various applications, including the functionalization of nanoparticles and the development of drug delivery systems. rsc.orgresearchgate.netnih.gov

While EDC/NHS chemistry is prevalent, other activating reagents can also be employed to functionalize the terminal carboxylic acids of PEG derivatives. For instance, N-hydroxybenzotriazole (HOBt) can be used in conjunction with carbodiimides. nih.gov Similar to NHS, HOBt reacts with the O-acylisourea intermediate to form an active ester that is less prone to side reactions and more efficient in promoting amide bond formation. nih.gov

In some non-aqueous applications, coupling agents like N,N′-diisopropylcarbodiimide (DIC) can be utilized. mdpi.com Furthermore, for specific applications, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂). google.com Acid chlorides are highly reactive acylating agents that readily react with nucleophiles like amines and alcohols. However, their high reactivity and the harsh conditions required for their formation limit their use, especially in bioconjugation where mild reaction conditions are essential.

Conjugation Reactions Employing Carboxylic Acid Termini

Once activated, the terminal carboxylic acid groups of HOOC-CH2O-PEG7-CH2COOH can participate in various conjugation reactions to form stable covalent bonds with other molecules.

The most common conjugation reaction involving activated dicarboxylic acid PEGs is the formation of an amide bond with a primary amine. tandfonline.comaxispharm.comrsc.orgnih.gov This reaction is fundamental to many bioconjugation and material science applications. The activated carboxyl group (e.g., as an NHS ester) readily reacts with the nucleophilic primary amine of a target molecule, such as a protein, peptide, or amine-functionalized nanoparticle, to form a stable amide linkage. tandfonline.commedchemexpress.comnih.gov

This method has been extensively used to PEGylate proteins and peptides, a process that can improve their solubility, stability, and pharmacokinetic profiles. medchemexpress.com It is also a key strategy for surface modification, where dicarboxylic acid PEGs are used to create hydrophilic and biocompatible coatings on various materials. medchemexpress.com The efficiency of amide bond formation is a significant advantage of using dicarboxylic acid PEGs in these contexts. rsc.orgnih.gov

Table 2: Examples of Amine-Containing Molecules for Conjugation

Molecule Type Example Application Context
Proteins/Enzymes Hemoglobin, Superoxide Dismutase, Catalase Development of oxygen carriers and antioxidant systems. nih.govnih.govscispace.com
Peptides RGD peptide Promoting cell adhesion in tissue engineering. rsc.org
Small Molecules Aminofluorescein, Nitrodopamine Fluorescent labeling and surface anchoring. rsc.org

| Polymers | Chitosan, Dendrigrafts | Formation of hydrogels and nanoparticles. rsc.orgnih.govrsc.org |

This table provides examples of molecules with primary amine groups that can be conjugated to activated HOOC-PEG-COOH.

In addition to forming amide bonds, the activated carboxylic acid termini of HOOC-CH2O-PEG7-CH2COOH can also undergo esterification reactions with molecules containing hydroxyl (-OH) groups. nih.govmdpi.com This reaction, often catalyzed by an acid or mediated by coupling agents like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), results in the formation of an ester linkage. nih.govresearchgate.net

Ester bonds are generally more susceptible to hydrolysis than amide bonds, a property that can be advantageous in the design of biodegradable materials and prodrugs where the release of the conjugated molecule is desired. mdpi.com For example, dicarboxylic acid PEGs have been conjugated to hydroxyl-containing drugs like dexamethasone (B1670325) to create prodrugs that can self-assemble into micelles. nih.govresearchgate.net The ester linkage allows for the eventual release of the active drug through hydrolysis. mdpi.com This strategy has also been employed in the synthesis of PEGylated mesoporous silica (B1680970) nanoparticles for drug delivery. tandfonline.com

Strategic Linkage to Thiol-Containing Compounds (e.g., via maleimide-modified PEG-COOH)

The conjugation of dicarboxylic PEGs to thiol-containing molecules, such as cysteine residues in proteins or thiol-modified oligonucleotides, is a well-established strategy in bioconjugation. This process is typically not a direct reaction but is mediated by a heterobifunctional linker. The carboxylic acid groups of the PEG are first activated, commonly using carbodiimide chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This activation step converts the carboxylic acids into reactive NHS esters.

These activated esters can then readily react with primary amines. To link to a thiol-containing compound, a linker molecule that possesses both an amine group and a thiol-reactive group, such as a maleimide (B117702), is used. The amine end of this linker reacts with the NHS-activated PEG, forming a stable amide bond. This results in a maleimide-functionalized PEG.

The maleimide group has a high specificity for thiol groups, reacting under mild conditions (typically pH 6.5-7.5) via a Michael addition reaction to form a stable thioether bond. creativepegworks.comresearchgate.net This selective reaction allows for the precise attachment of the PEG linker to a specific cysteine residue on a protein or a thiol-modified surface. creativepegworks.com This strategy is widely used in the development of antibody-drug conjugates, the creation of non-fouling surfaces on medical devices and biosensors, and the formation of crosslinked hydrogels for tissue engineering. creativepegworks.compolysciences.comnih.gov The stability of the resulting maleimide-thiol conjugate can be a concern due to potential retro-Michael reactions, but strategies such as transcyclization have been developed to create more stable linkages. creativepegworks.com

Table 1: Common Reagents and Conditions for Thiol Linkage via Maleimide-Modified PEG-COOH

StepReagent(s)Typical ConditionsPurpose
Carboxylic Acid Activation EDC/NHSAqueous buffer, pH 7.2Converts terminal -COOH to reactive -NHS ester
Maleimide Functionalization Amine-containing maleimide linkerAqueous buffer, pH 7.2-8.0Attaches a thiol-reactive maleimide group to the PEG
Thiol Conjugation Thiol-containing molecule (e.g., protein with cysteine)Phosphate buffer, pH 6.5-7.5Forms a stable thioether bond between the PEG and the target molecule

Integration into Click Chemistry Frameworks (if alkyne/azide (B81097) functionalities are introduced)

The versatility of dicarboxylic PEGs like HOOC-CH2O-PEG7-CH2COOH can be significantly expanded by incorporating "clickable" functional groups, such as alkynes or azides. This modification allows the PEG to participate in highly efficient and specific click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov

To prepare a dicarboxylic PEG for click chemistry, one of the carboxylic acid groups is typically reacted with a bifunctional molecule containing a complementary reactive group (e.g., an amine) and the desired click handle (alkyne or azide). For instance, an alkyne-functionalized PEG can be synthesized by activating a carboxyl group with EDC/NHS and then reacting it with an amino-alkyne molecule. Similarly, an azide-functionalized PEG can be created using an amino-azide. lumiprobe.comlumiprobe.comnanocs.net

Once functionalized with an alkyne or azide, the PEG derivative can be "clicked" onto a molecule or surface bearing the corresponding azide or alkyne partner. mdpi.com This modular approach is extremely powerful for creating complex architectures, such as block copolymers, dendrimers, and surface-modified nanoparticles. researchgate.net The high efficiency and orthogonality of click chemistry allow these reactions to be performed under mild, aqueous conditions, making them suitable for conjugating sensitive biological molecules. mdpi.comnih.gov

Synthesis of Heterobifunctional PEG Derivatives Featuring Carboxylic Acids

Heterobifunctional PEGs, which possess two different reactive functional groups at their termini, are invaluable tools in bioconjugation and materials science. They allow for the sequential and specific linkage of two different molecules or surfaces.

Compounds with Carboxylic Acid and Hydroxyl End Groups (e.g., HO-PEG-COOH)

HO-PEG-COOH is a linear heterobifunctional PEG with a hydroxyl group at one end and a carboxylic acid group at the other. biochempeg.comcreativepegworks.com These derivatives are useful as cross-linking reagents and as intermediates for further functionalization. biochempeg.com The synthesis of HO-PEG-COOH often starts from a symmetric PEG diol (HO-PEG-OH). One of the hydroxyl groups is protected with a removable protecting group, such as a trityl or t-butyl group. The remaining free hydroxyl group is then converted to a carboxylic acid. This can be achieved by oxidation, for example using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with an oxidant, or by reaction with a haloacetic acid ester followed by hydrolysis. researchgate.netnih.gov Finally, the protecting group on the other end is removed to yield the desired HO-PEG-COOH.

An alternative approach involves the anionic polymerization of ethylene (B1197577) oxide using an initiator that contains a protected carboxylic acid group. nih.gov After polymerization, the other end is terminated to yield a hydroxyl group, and the protecting group on the acid is removed.

Compounds with Carboxylic Acid and Amine End Groups (e.g., NH2-PEG-COOH)

NH2-PEG-COOH is another important heterobifunctional PEG derivative, providing both a primary amine and a carboxylic acid for conjugation. biochempeg.combiochempeg.comcreativepegworks.com These are often used as crosslinking reagents or as linkers in the synthesis of more complex bioconjugates. biochempeg.combiochempeg.com

The synthesis of NH2-PEG-COOH can be achieved through several routes. One common method starts with a heterobifunctional precursor like HO-PEG-NH2. The hydroxyl group can then be oxidized to a carboxylic acid, as described in the previous section. Alternatively, one can start with a dicarboxylic acid PEG and convert one of the acid groups into an amine, for instance, through a Curtius, Hofmann, or Schmidt rearrangement, although this is less common due to potentially harsh reaction conditions.

A more controlled approach involves starting with a PEG diol, monoprotecting one hydroxyl group, converting the other to an amine (e.g., via mesylation followed by reaction with sodium azide and subsequent reduction), and then deprotecting the first hydroxyl and oxidizing it to a carboxylic acid. mdpi.com

Table 2: Synthetic Pathways to Heterobifunctional PEGs

Target CompoundStarting MaterialKey Synthetic Steps
HO-PEG-COOH HO-PEG-OH1. Monoprotection of one -OH group. 2. Conversion of the free -OH to -COOH (e.g., oxidation or carboxymethylation). 3. Deprotection.
NH2-PEG-COOH HO-PEG-NH21. Oxidation of the -OH group to -COOH.
NH2-PEG-COOH HO-PEG-OH1. Monoprotection of one -OH group. 2. Conversion of the free -OH to -NH2 (e.g., via azide). 3. Deprotection of the other end. 4. Oxidation of the newly freed -OH to -COOH.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and functional groups present in Bis(carboxymethyl) PEG derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of these polymers.

¹H-NMR for End-Group Quantification and Purity Assessment: Proton NMR (¹H-NMR) is frequently used to confirm the structure and assess the purity of Bis(carboxymethyl) PEG. researchgate.net Specific proton signals corresponding to the methylene (B1212753) groups adjacent to the carboxylic acid termini and the repeating ethylene glycol units are analyzed. researchgate.net For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the hydroxyl proton of the precursor PEG appears at a stable chemical shift, allowing for clear differentiation from the backbone resonance. researchgate.net The integration of these signals allows for the quantification of end-group functionalization, confirming the successful conversion of terminal hydroxyl groups to carboxymethyl groups. mdpi.commagritek.com This technique is also crucial for identifying and quantifying impurities, such as unreacted starting materials or byproducts. acs.orgnih.gov It's important to note that for high molecular weight polymers, the signals from the repeating monomer units can be large, and proper analysis, sometimes requiring ¹³C-decoupled spectra, is necessary for accurate interpretation. acs.orgnih.gov

Sn NMR for Specific Derivatives: While not directly applicable to HOOC-CH2-O-PEG7-CH2-COOH itself, it's worth noting that for derivatives synthesized using tin-based catalysts, such as those involving ring-opening polymerization of lactones initiated by a PEG diol, Tin NMR (Sn NMR) could be employed to analyze residual catalyst content.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within the polymer. The presence of a strong absorption band around 1725-1735 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid groups. nih.govcore.ac.uk Additionally, the broad O-H stretching vibration of the carboxylic acid is typically observed. The characteristic C-O-C stretching of the polyethylene (B3416737) glycol backbone is also a prominent feature in the spectrum. nih.gov This method is effective for confirming the successful modification of the PEG end-groups. nih.gov

Chromatographic and Thermal Analysis for Polymer Characterization

Chromatographic and thermal analysis techniques provide critical information about the molecular weight distribution and thermal behavior of the polymer.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination and Polydispersity Index (PDI)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution. jenkemusa.com From the GPC data, several key parameters are determined:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). jenkemusa.com An ideal, perfectly uniform polymer would have a PDI of 1.0. In practice, synthetic polymers always have some degree of variation in chain length, resulting in a PDI greater than 1.0. A lower PDI indicates a more uniform and well-defined polymer sample. rsc.org For Bis(carboxymethyl) PEG, a narrow PDI is often desirable for applications requiring precise control over polymer properties.

ParameterDescriptionTypical Application
Mn Statistical average molecular weight of all polymer chains.Stoichiometric calculations
Mw Average molecular weight where chains with higher molecular weight contribute more.Correlates with physical properties like viscosity
PDI Measure of the broadness of the molecular weight distribution.Indicates the uniformity of the polymer chains.

Differential Scanning Calorimetry (DSC) for Thermal Transition Studies

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of the polymer, such as the melting temperature (Tm) and glass transition temperature (Tg). nih.govnih.gov For semi-crystalline polymers like PEG and its derivatives, DSC can reveal information about the degree of crystallinity. researchgate.netresearchgate.net The melting endotherm of PEG is a characteristic feature. researchgate.net The introduction of carboxymethyl end-groups can influence the thermal properties of the polymer. DSC thermograms can show shifts in melting and crystallization temperatures compared to the unmodified PEG starting material. science.govresearchgate.net These thermal properties are important for understanding the physical state and processing conditions of the material.

Other Advanced Analytical Techniques for Comprehensive Polymer Analysis

Beyond the core techniques, other advanced methods can provide further insights into the characteristics of Bis(carboxymethyl) PEG and its derivatives.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS can be used to determine the absolute molecular weight of the polymer with high accuracy. jenkemusa.comtandfonline.com This is particularly useful for confirming the molecular weight of well-defined, low-polydispersity polymers like HOOC-CH2-O-PEG7-CH2-COOH.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound and to separate it from starting materials and byproducts. nih.gov

X-ray Diffraction (XRD): For solid samples, XRD can provide information about the crystalline structure of the polymer. researchgate.net

Mass Spectrometry for Precise Molecular Weight and Purity

Mass spectrometry (MS) is an indispensable tool for the characterization of poly(ethylene glycol) (PEG) derivatives, providing crucial data on molecular weight, polydispersity, and purity. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are frequently employed.

For bis(carboxymethyl) poly(ethylene glycol) compounds like HOOCCH2O-PEG7-CH2COOH, MALDI-TOF MS is particularly effective for confirming the molecular weight and assessing purity, which is often expected to be greater than 95%. MALDI is well-suited for determining the average molecular weight and the degree of modification in PEGylated substances. A more advanced technique, MALDI-Fourier-transform ion cyclotron resonance (FTICR) mass spectrometry, offers high accuracy for low molecular weight polymers (up to 10 kDa). nih.gov This method can determine the mass of PEG end-groups with a deviation of as little as 3-10 millimass units for PEG1000 derivatives, confirming the identity of the terminal functional groups. nih.gov

ESI-MS, often coupled with liquid chromatography (LC-MS), is another popular method, favored for its potential for automated workflow. However, the inherent polydispersity of PEG chains and the formation of multiple charge states can complicate ESI-MS spectra. pharmtech.com To mitigate this, ion-mobility spectrometry (IMS) can be combined with MS (HDMS). This allows for the gas-phase separation of ions based on their size and shape in addition to their mass-to-charge ratio, which helps in separating different components and identifying potential contaminants within the PEG material. waters.com

Gas chromatography/mass spectrometry (GC/MS) is applicable to lower molecular weight PEG oligomers. researchgate.net While standard electron ionization (EI) often causes extensive fragmentation, making it difficult to identify the molecular ion, chemical ionization (CI) using isobutane (B21531) can generate a prominent protonated molecule (MH+), which serves as the base peak for easier identification. researchgate.net

Table 1: Mass Spectrometry Techniques for PEG Derivative Characterization

Technique Application Key Findings & Considerations Source(s)
MALDI-TOF MS Molecular Weight & Purity Confirmation Technique of choice for average molecular weight and degree of PEGylation. Used to confirm >95% purity for compounds like this compound.
MALDI-FTICR-MS End-Group Analysis Offers high mass accuracy (<5 ppm for ~1000 u) for low molecular weight PEGs, allowing for precise end-group mass determination. nih.gov nih.gov
ESI-MS General Characterization Spectra can be complex due to polydispersity and multiple charge states; often coupled with LC for better separation. pharmtech.com pharmtech.com
HDMS (IMS-MS) Detailed Compositional Analysis Separates components based on charge, mass, and mobility, enabling the identification of minor components and impurities in PEG materials. waters.com waters.com

| GC/MS (with CI) | Low MW Oligomer Analysis | Chemical ionization with isobutane produces a strong protonated molecular ion (MH+), aiding in the identification of individual oligomers. researchgate.net | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Domain Analysis in Solid State Polymers

X-ray diffraction (XRD) is a fundamental technique for investigating the crystalline structure of solid-state polymers, including PEG and its derivatives. researchgate.netelsevierpure.com The presence of crystalline domains within the polymer matrix significantly influences its physical properties. High-purity PEG is known to be crystalline, which allows for its structure to be determined using XRD. chempep.com

The XRD patterns of PEG typically exhibit sharp, characteristic diffraction peaks, indicating a well-ordered crystalline structure. researchgate.net For many PEG-based materials, two prominent peaks are consistently observed at 2θ angles of approximately 19° and 23°. researchgate.netresearchgate.netkoreascience.kr For example, PEG 8000 shows intense peaks at 19.25° and 23.40° 2θ. researchgate.net These peaks correspond to specific interplanar spacings within the polymer's crystal lattice. researchgate.net

The degree of crystallinity can be quantified by analyzing the intensity of these diffraction peaks. researchgate.netits.ac.id This is a critical parameter, as factors like the molecular weight of the PEG, processing methods, and the inclusion of other molecules can alter the polymer's crystallinity. researchgate.netacs.org For instance, entrapment of silk fibroin within a PEG network was found not to change the fundamental crystal structure of PEG, though sonication could alter the relative diffraction intensities. koreascience.kr Similarly, techniques like spray freezing into liquid (SFL) have been shown to decrease the crystallinity of PEG, as evidenced by reduced peak intensities in the XRD diffractogram. researchgate.net

For more detailed analysis, wide-angle X-ray diffraction (WAXD) or wide-angle X-ray scattering (WAXS) can be employed. its.ac.idacs.org These techniques can provide highly accurate measurements of the degree of crystallinity, with results from WAXS showing only minor deviations from those obtained by XRD, and may offer advantages by minimizing background noise from the instrument. its.ac.id

Table 2: Characteristic XRD Peaks for Poly(ethylene glycol) (PEG)

Material Peak 1 (2θ) Peak 2 (2θ) Observations Source(s)
PEG 19.0° 23.2° Sharp peaks denote good crystalline properties. researchgate.net
PEG 8000 19.25° 23.40° High intensities indicate significant crystallinity. researchgate.net
PEG 18500 19.40° 23.50° SFL processing was shown to reduce peak intensities and thus crystallinity. researchgate.net

| PEGDA Hydrogel | 19.1° | 23.5° | Diffraction pattern is consistent with PEG itself, even with entrapped SF. | koreascience.kr |

A Key Player in Polymer Network Engineering

The bifunctional nature of HOOC-CH2O-PEG7-CH2COOH, with its two terminal carboxyl groups, allows it to act as a crosslinker or a building block in the formation of complex polymer networks. polysciences.com These carboxyl groups can readily react with amine-containing molecules to form stable amide bonds, a process often facilitated by coupling agents like EDC and NHS. polysciences.comaxispharm.com This reactivity is fundamental to its application in creating hydrogels and biodegradable polymer scaffolds.

Crafting Hydrogels with Precision

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely used in biomedical applications due to their tissue-like properties. nih.gov The incorporation of HOOC-CH2O-PEG7-CH2COOH into hydrogel formulations allows for precise control over their physical and chemical characteristics. By varying the concentration of this crosslinker, researchers can modulate the density of the hydrogel network, which in turn influences properties such as swelling ratio and mechanical strength. researchgate.netnih.gov

For instance, a higher degree of crosslinking generally leads to a more rigid hydrogel with a lower swelling capacity. nih.gov This ability to tailor hydrogel properties is crucial for applications like cell encapsulation and tissue engineering, where the mechanical environment and nutrient permeability must be carefully controlled. nih.govrsc.org The PEG component of the linker enhances the hydrophilicity and biocompatibility of the resulting hydrogel, making it a suitable environment for cell culture. jenkemusa.com

Building Biodegradable Polymer Scaffolds

In the realm of tissue engineering, biodegradable polymer scaffolds serve as temporary templates that support cell growth and tissue regeneration, eventually degrading as new tissue is formed. nih.govnih.gov HOOC-CH2O-PEG7-CH2COOH is instrumental in the engineering of these scaffolds. Its ability to form crosslinks between polymer chains contributes to the mechanical integrity and stability of the scaffold. polysciences.com

The length of the PEG spacer in the linker can influence the degradation rate of the scaffold. By selecting appropriate PEG chain lengths, scaffolds can be designed to degrade at a rate that matches the pace of tissue formation. nih.gov This controlled degradation is essential to ensure that the scaffold provides support for an adequate period and then is safely absorbed by the body.

Enhancing Surfaces and Nanoparticles

The versatility of HOOC-CH2O-PEG7-CH2COOH extends to the functionalization of surfaces and nanoparticles, where it is used to impart desirable properties such as biocompatibility, stability, and specific bio-functionality.

Creating Advanced Research Surfaces

In biomedical research, creating surfaces that either resist non-specific protein adsorption (bio-inert) or are tailored to interact with specific biological molecules (bio-functional) is of paramount importance. The PEG portion of HOOC-CH2O-PEG7-CH2COOH plays a crucial role in creating bio-inert surfaces. When attached to a substrate, the PEG chains form a hydrophilic barrier that repels proteins and other biomolecules, preventing unwanted interactions. nih.gov

Conversely, the terminal carboxylic acid groups provide reactive sites for the covalent attachment of specific ligands, such as antibodies or peptides. nanocomposix.com This allows for the creation of bio-functionalized surfaces that can be used in a variety of research applications, including cell culture substrates designed to promote the adhesion and growth of specific cell types.

Modifying Nanoparticles for Targeted Applications

The surface modification of nanoparticles is critical for their application in fields like drug delivery and medical imaging. nih.gov Attaching HOOC-CH2O-PEG7-CH2COOH to nanoparticles, a process known as PEGylation, offers several advantages. The PEG chains provide a steric shield that improves the stability of nanoparticles in biological fluids and reduces their uptake by the immune system, thereby prolonging their circulation time. nih.govnih.gov

The carboxylic acid termini of the linker can be used to conjugate targeting molecules to the nanoparticle surface, enabling them to specifically bind to and deliver their payload to target cells or tissues. nih.gov This targeted approach enhances the efficacy of therapeutic agents while minimizing side effects. Furthermore, the linker can be used to attach imaging agents, such as quantum dots or iron oxide nanoparticles, for diagnostic purposes. google.com

Table 1: Impact of HOOC-CH2O-PEG7-CH2COOH on Nanoparticle Properties

Property Effect of Functionalization Research Finding
Stability Increased PEGylation enhances colloidal stability and prevents aggregation in biological media. nih.gov
Circulation Time Prolonged The PEG layer reduces recognition by the immune system, leading to longer circulation in the bloodstream. nih.govnih.gov
Targeting Enabled Carboxylic acid groups allow for the conjugation of targeting ligands for specific cell or tissue recognition. nih.gov
Biocompatibility Improved The hydrophilic PEG chain reduces non-specific interactions with biological components. nih.gov

Advancing Biosensors and Biomedical Device Coatings

The unique properties of HOOC-CH2O-PEG7-CH2COOH also make it a valuable component in the development of advanced biosensors and coatings for biomedical devices. In biosensors, the linker can be used to immobilize biorecognition elements, such as enzymes or antibodies, onto the sensor surface. The PEG spacer helps to maintain the activity of the immobilized biomolecule by providing a favorable microenvironment.

For biomedical devices, coatings incorporating this linker can improve their biocompatibility and reduce the risk of adverse reactions such as blood clotting or inflammation. nih.gov The ability to create both bio-inert and bio-functional coatings allows for the design of devices that can either minimize interaction with the body or actively promote desired biological responses, such as tissue integration. nih.gov

Strategic Design of Conjugation Systems for Macromolecules and Ligands

The precise architecture of HOOC-CH2O-PEG7-CH2COOH allows for its strategic incorporation into complex biomolecular systems, enabling the development of sophisticated conjugation strategies for proteins, peptides, and other ligands.

Homobifunctional PEG linkers like HOOC-CH2O-PEG7-CH2COOH are instrumental in protein and peptide conjugation, a process commonly known as PEGylation. creativepegworks.comissuu.com The terminal carboxylic acid groups can be activated to react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal amine of a protein or peptide. broadpharm.comlumiprobe.com This reaction, typically facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), results in the formation of stable amide bonds. polysciences.com

The PEGylation of proteins and peptides offers several advantages, including:

Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic proteins and peptides in aqueous environments. issuu.comprecisepeg.com

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its recognition by the immune system. creativepegworks.comissuu.com

Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the conjugated protein, PEGylation can reduce renal clearance, leading to a longer circulation time in the body. issuu.comnih.gov

The use of a discrete PEG linker like the 7-unit chain in HOOC-CH2O-PEG7-CH2COOH is particularly advantageous in creating well-defined and uniform PEGylated products, which can lead to more consistent and predictable pharmacological properties. researchgate.net The dicarboxylic nature of this linker also allows for the crosslinking of proteins or the attachment of two different molecules. polysciences.com

Table 1: Methodological Approaches for Protein and Peptide Conjugation

Parameter Description Key Reagents References
Activation of Carboxyl Groups The terminal -COOH groups are activated to facilitate reaction with amines. EDC, NHS polysciences.com
Target Functional Groups Primary amines on proteins and peptides. Lysine residues, N-terminus broadpharm.comlumiprobe.com
Resulting Linkage A stable amide bond is formed between the linker and the biomolecule. Amide bond polysciences.com
Key Advantages of PEGylation Improved solubility, reduced immunogenicity, and longer circulation time. - creativepegworks.comissuu.comprecisepeg.comnih.gov
Benefit of Discrete PEG Linker Leads to the formation of uniform and well-defined conjugates. - researchgate.net

The dicarboxylic acid functionality of HOOC-CH2O-PEG7-CH2COOH makes it a versatile building block for constructing complex ligand-linker architectures. These architectures are crucial for the design of targeted drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. acs.orgnih.gov The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties. axispharm.com PEG-based linkers, including dicarboxylic acid derivatives, are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov The defined length of the PEG7 chain in HOOC-CH2O-PEG7-CH2COOH allows for precise control over the distance between the two ligands, a parameter that can significantly impact the degradation efficiency of the PROTAC. nih.gov

Table 2: Integration into Complex Ligand-Linker Architectures

Application Role of HOOC-CH2O-PEG7-CH2COOH Key Advantages References
Targeted Drug Delivery Connects a targeting moiety to a therapeutic agent. Provides spatial separation, improves solubility and pharmacokinetics. mdpi.comnih.govrsc.org
PROTACs Serves as the linker between the target-binding and E3 ligase-recruiting ligands. Enhances solubility, provides flexibility for ternary complex formation, allows for precise distance control. precisepeg.comacs.orgnih.govaxispharm.comnih.gov

Methodological Aspects of Controlled Release and Encapsulation Systems

HOOC-CH2O-PEG7-CH2COOH plays a significant role in the development of controlled release and encapsulation systems, contributing to the formulation of polymeric micelles and nanoparticles, as well as the engineering of stimuli-responsive release mechanisms.

The amphiphilic character that can be imparted by incorporating HOOC-CH2O-PEG7-CH2COOH into larger polymer structures is fundamental to its use in forming polymeric micelles and nanoparticles for drug encapsulation. mdpi.comcreativepegworks.com In these systems, the hydrophilic PEG portion forms the outer corona, which interfaces with the aqueous environment, while a hydrophobic core, often composed of a different polymer block, encapsulates the therapeutic agent. creativepegworks.com

The PEG corona provides several key benefits:

Colloidal Stability: The hydrophilic PEG chains create a steric barrier that prevents the aggregation of nanoparticles in biological fluids. nih.govbohrium.com

"Stealth" Properties: The PEG layer can reduce the opsonization of nanoparticles by serum proteins, thereby evading uptake by the reticuloendothelial system and prolonging circulation time. nih.govresearchgate.net

Surface for Further Functionalization: The terminal carboxylic acid groups on the surface of the PEGylated nanoparticles can be used for the attachment of targeting ligands, further enhancing the specificity of the delivery system. polysciences.comtandfonline.comrsc.orgnih.gov

Researchers have utilized HOOC-PEG-COOH in the synthesis of various nanoparticle formulations, including those based on poly(lactic-co-glycolic acid) (PLGA) and mesoporous silica, for the delivery of therapeutic agents. tandfonline.comnih.gov

Table 3: Utilization in Polymeric Micelles and Nanoparticle Formulations

System Role of HOOC-CH2O-PEG7-CH2COOH Key Advantages References
Polymeric Micelles Forms the hydrophilic corona of the micelle. Provides colloidal stability and "stealth" properties. mdpi.comcreativepegworks.com
Nanoparticles Used as a surface coating to improve biocompatibility and circulation time. Reduces opsonization, allows for surface functionalization. polysciences.comnih.govbohrium.comresearchgate.nettandfonline.comrsc.orgnih.govnih.gov

A key area of research in drug delivery is the development of "smart" systems that release their payload in response to specific environmental triggers, such as changes in pH or redox potential, which are often characteristic of diseased tissues like tumors. nih.govnih.gov HOOC-CH2O-PEG7-CH2COOH can be incorporated into such systems by introducing degradable linkages that are sensitive to these stimuli.

For example, the carboxylic acid groups of the linker can be used to form ester bonds. axispharm.com Some ester linkages can be designed to be hydrolytically unstable under the acidic conditions found in tumor microenvironments or within endosomes and lysosomes of cancer cells, leading to the release of the encapsulated drug. researchgate.netresearchgate.net

Alternatively, disulfide bonds can be incorporated into the linker structure. mdpi.com The higher concentration of reducing agents like glutathione (B108866) in the intracellular environment of tumor cells compared to the bloodstream can cleave these disulfide bonds, triggering the release of the therapeutic agent. nih.govmdpi.com This redox-responsive strategy allows for targeted drug release specifically within cancer cells.

The ability to engineer these degradable linkages within PEG-based systems provides a powerful tool for creating sophisticated drug delivery vehicles with enhanced efficacy and reduced off-target effects. rsc.orgjchemrev.com

Table 4: Engineering of Degradable Linkages for Stimuli-Responsive Release

Stimulus Degradable Linkage Mechanism of Release References
Low pH (Acidic Environment) Acid-labile ester bonds Hydrolysis of the ester linkage in acidic conditions (e.g., tumor microenvironment, endosomes). axispharm.comresearchgate.netresearchgate.net
Redox Potential (High Glutathione) Disulfide bonds Cleavage of the disulfide bond by reducing agents concentrated in tumor cells. mdpi.comnih.govmdpi.com

Compound Names

Abbreviation/Common Name Full Chemical Name
HOOC-CH2O-PEG7-CH2COOH3,6,9,12,15,18,21-Heptaoxa-1,23-tricosanedioic acid
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
NHSN-hydroxysuccinimide
PROTACProteolysis Targeting Chimera
PLGAPoly(lactic-co-glycolic acid)
PEGPolyethylene glycol

The Historical Context and Evolution of Carboxyl Terminated Peg Derivatives

The journey of PEGylation began in the 1970s with early investigations into conjugating PEG to proteins to enhance their therapeutic properties. nih.gov The development of carboxyl-terminated PEG derivatives was a significant step forward, providing a versatile handle for conjugation reactions. google.com Initially, methods were developed to convert the terminal hydroxyl groups of PEGs into carboxylic acids. google.com These PEG-acids could then be used directly for conjugation or as intermediates to create other activated PEG derivatives, such as N-hydroxysuccinimide (NHS) esters, which are highly reactive towards amine groups. google.comnih.gov This advancement paved the way for more efficient and specific PEGylation strategies, contributing to the development of numerous PEGylated drugs and biomaterials. labinsights.nlnih.gov

The Research Landscape and Scope of Investigation for Bis Carboxymethyl Poly Ethylene Glycol

Strategies for the Direct Carboxymethylation of Poly(ethylene glycol)

Direct carboxymethylation involves the chemical conversion of the terminal hydroxyl groups of a standard poly(ethylene glycol) diol (HO-PEG-OH) into carboxymethyl ether groups (-O-CH₂-COOH). This approach is common due to the wide availability of PEG diol starting materials across a range of molecular weights.

A foundational method for synthesizing poly(ethylene glycol) bis(carboxymethyl) ether is through a Williamson ether synthesis. chemicalbook.comalfachemic.com This reaction involves the deprotonation of the terminal hydroxyl groups of the PEG diol using a strong base, followed by nucleophilic substitution with a haloacetate reagent.

The process can be summarized in two main steps:

Alkoxide Formation: The PEG diol is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding dialkoxide.

Nucleophilic Substitution: The reactive dialkoxide then reacts with an alkyl 2-haloacetate, typically ethyl bromoacetate (B1195939) or tert-butyl bromoacetate. The use of a protected ester form prevents side reactions with the carboxylate. conicet.gov.ar

Following the substitution, a final hydrolysis step under acidic or basic conditions removes the ester protecting group (e.g., ethyl or tert-butyl) to yield the free dicarboxylic acid. The choice of the haloacetate ester is critical; tert-butyl esters are often preferred as they can be cleaved under milder acidic conditions (e.g., with trifluoroacetic acid), which minimizes the risk of cleaving the PEG backbone.

Table 1: Reagents in Haloacetate Etherification for PEG Carboxymethylation

StepReagent ClassSpecific ExamplesPurpose
1. DeprotonationStrong BaseSodium Hydride (NaH), Potassium tert-butoxideGenerates a reactive PEG dialkoxide intermediate.
2. SubstitutionHaloacetate EsterEthyl bromoacetate, tert-Butyl bromoacetateIntroduces the protected carboxymethyl group.
3. DeprotectionAcid or BaseTrifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)Removes the ester protecting group to yield the final diacid.

An alternative to etherification is the direct oxidation of the terminal primary alcohol groups of the PEG diol to carboxylic acids. The success of this approach depends heavily on the choice of oxidizing agent to achieve high yields while preventing oxidative cleavage of the polymer's ether backbone.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can convert primary alcohols to carboxylic acids. However, these harsh conditions often lead to the degradation of the PEG chain, resulting in a lower yield and a broader molecular weight distribution of the final product. researchgate.net

A more selective and milder method utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, known as TEMPO, as a catalyst. researchgate.net TEMPO-catalyzed oxidation, using a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) in the presence of sodium chlorite (B76162) (NaClO₂), selectively converts primary alcohols to carboxylic acids under mild conditions (room temperature and neutral or slightly basic pH). acs.org This method is highly efficient for the synthesis of PEG dicarboxylic acids as it minimizes side reactions and polymer degradation. researchgate.netresearchgate.net Platinum-based catalysts have also been employed for the direct oxidation of polyethylene (B3416737) glycols to their corresponding dicarboxylic acids using an oxidizing gas. google.comgoogle.com

Table 2: Comparison of Oxidation Methods for PEG Diols

MethodOxidizing SystemConditionsSelectivity & Outcome
TEMPO-Catalyzed Oxidation cat. TEMPO / NaOCl / NaClO₂Aqueous, pH ~7, Room TempHigh selectivity for primary alcohols; minimal polymer chain degradation. researchgate.netacs.org
Jones Oxidation CrO₃ / H₂SO₄Acidic, AcetoneStrong oxidant; high risk of polymer backbone cleavage.
Permanganate Oxidation KMnO₄Basic or AcidicStrong oxidant; can cause significant degradation of the PEG chain. researchgate.net
Platinum Catalysis Pt / O₂AqueousEffective for direct oxidation, particularly for lower molecular weight PEGs. google.comgoogle.com

Polycondensation and Polymerization Techniques for PEG Diacids

Instead of modifying a complete PEG chain, carboxyl-terminated PEGs can be built from monomeric units. These methods offer pathways to create novel polymer structures and can provide better control over the final molecular weight.

PEG diacids can be synthesized through the polycondensation of shorter PEG diols with dicarboxylic acids or their activated derivatives (e.g., diacyl chlorides or diesters). mdpi.comresearchgate.net This step-growth polymerization process creates longer polymer chains linked by ester bonds. For example, reacting a low molecular weight PEG diol with a dicarboxylic acid like sebacic acid can produce a biodegradable polyester. nih.gov However, achieving high molecular weights via traditional polycondensation can be challenging, often requiring high temperatures and vacuum to remove the water byproduct, which can lead to side reactions. mdpi.comresearchgate.net The use of more reactive dicarboxylic acid dichlorides is an alternative, but their cost and potential for side reactions can be limiting. researchgate.net

A significant challenge in polymer synthesis is controlling the chain length to obtain a uniform (monodisperse) product with a low polydispersity index (PDI). While polycondensation typically results in polymers with a broad molecular weight distribution (PDI > 1.5), other techniques offer superior control. acs.org

Anionic ring-opening polymerization (ROP) of ethylene (B1197577) oxide is a powerful method for producing well-defined PEGs. mdpi.com To synthesize a PEG diacid like HOOC-CH₂-O-PEG₇-CH₂-COOH, a dicarboxylic acid can be used as the initiator. The dicarboxylic acid is first deprotonated with a strong base to form a dialkoxide initiator, which then initiates the polymerization of a precise number of ethylene oxide monomers. This "living" polymerization technique allows for excellent control over the molecular weight and results in polymers with very low PDI (typically < 1.1), which is crucial for applications requiring high purity and well-defined structures. researchgate.net

Alternative Synthetic Routes to Introduce Terminal Carboxylic Acid Functionalities on PEG Chains

Besides direct carboxymethylation and polymerization, other versatile routes exist for introducing terminal carboxyl groups. One common strategy involves reacting the terminal hydroxyl groups of a PEG diol with a cyclic acid anhydride (B1165640), such as succinic anhydride. mdpi.com This reaction opens the anhydride ring, forming an ester linkage and leaving a free carboxylic acid at the terminus. This method is efficient and proceeds under mild conditions, often catalyzed by a base like triethylamine (B128534) or DMAP (4-dimethylaminopyridine). mdpi.com

Another sophisticated approach involves the use of heterobifunctional PEGs. nih.govacs.org For instance, one can start with an α-allyl-ω-hydroxyl PEG, which is synthesized via ROP of ethylene oxide using allyl alcohol as an initiator. nih.govacs.org The single hydroxyl end can then be converted to a carboxylic acid, while the allyl group at the other end can be modified separately, providing a pathway to complex, multifunctional PEG derivatives.


Alkylation Reactions for Carboxyl Introduction

A prevalent method for synthesizing poly(ethylene glycol) bis(carboxymethyl) ether involves the alkylation of PEG diols. mt.com This approach is a variation of the Williamson ether synthesis. The process typically begins with the deprotonation of the terminal hydroxyl groups of a corresponding poly(ethylene glycol) using a strong base, such as sodium hydride or sodium hydroxide, to form a more nucleophilic alkoxide. researchgate.netlibretexts.org This PEG dialkoxide is then reacted with a haloacetic acid, most commonly chloroacetic acid or bromoacetic acid, via a nucleophilic substitution (SN2) reaction. researchgate.netlibretexts.org The alkoxide displaces the halide ion, forming a new carbon-oxygen bond and yielding the desired dicarboxylic acid PEG derivative. libretexts.org Another route involves the reaction of PEG-halides with deprotonated carboxyl groups. creativepegworks.com

Multistep Derivatization from Hydroxyl-Terminated PEGs

An alternative to direct alkylation is the multistep derivatization of hydroxyl-terminated PEGs, often involving oxidation. Direct oxidation of the terminal primary alcohol groups of the PEG chain to carboxylic acids provides a more direct functional group transformation.

One effective method utilizes stable nitroxide radicals, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), as catalysts in conjunction with a primary oxidant like sodium hypochlorite (NaClO). researchgate.netgoogle.com This reaction is typically performed in an aqueous solution under alkaline conditions (pH 9-11), often with the addition of a bromide salt like potassium bromide (KBr) or sodium bromide (NaBr) to facilitate the catalytic cycle. researchgate.netgoogle.com This method is valued for its mild conditions, which help to prevent the cleavage of the ether bonds within the PEG backbone. google.com

Another established oxidation protocol employs Jones oxidation, using chromium trioxide (CrO₃) in an acidic aqueous medium. tandfonline.comresearchgate.net While this method effectively converts the terminal alcohols to carboxylic acids, careful control of the oxidant stoichiometry is crucial. Using excess chromium trioxide can lead to challenges in removing residual chromium ions from the final polymer product. tandfonline.com Other approaches include reacting the PEG with succinic anhydride to introduce a terminal carboxyl group via an ester linkage. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Methodologies for Carboxyl-Terminated PEGs

Methodology Key Reagents Primary Advantages Potential Challenges References
Alkylation Poly(ethylene glycol), Strong Base (e.g., NaOH), Haloacetic Acid (e.g., Chloroacetic Acid)Well-established, direct C-O bond formation.Use of hazardous reagents, potential for side reactions. researchgate.net, libretexts.org
TEMPO-mediated Oxidation PEG, TEMPO, NaClO, KBr/NaBrMild reaction conditions, high selectivity, avoids ether bond cleavage.Requires careful control of pH and reagent ratios. researchgate.net, google.com
Chromium Trioxide Oxidation PEG, CrO₃, Acid (e.g., H₂SO₄)Strong oxidizing agent, high conversion.Harsh conditions, potential for polymer degradation, difficult purification from chromium salts. tandfonline.com, researchgate.net
Anhydride Reaction PEG, Succinic Anhydride, Pyridine (B92270)Introduces carboxyl group via ester linkage.The resulting ester bond may be less stable than the ether linkage from alkylation. researchgate.net, mdpi.com

Purification and Isolation Protocols for High-Purity Carboxyl-Terminated PEGs

Achieving high purity for compounds like HOOCCH2O-PEG7-CH2COOH is critical, as synthetic reactions often yield a mixture of the desired dicarboxylic acid product, the mono-carboxylated intermediate, and unreacted starting PEG.

Chromatographic Separation Techniques (e.g., Ion-Exchange, Reverse-Phase HPLC for Impurity Removal)

Chromatographic methods are indispensable for purifying carboxyl-terminated PEGs. google.comIon-exchange chromatography (IEX) is particularly effective due to the charge difference between the starting material, intermediate, and final product. nih.govresearchgate.net At a suitable basic pH, the dicarboxylic acid product will be doubly deprotonated (-COO⁻), the mono-acid will have a single negative charge, and the starting PEG diol will remain neutral. acs.org This allows for their separation on an anion-exchange column, where the more highly charged species bind more strongly. researchgate.netstanford.edu

Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique used for both analysis and purification. phenomenex.commdpi.com Separation on RP-HPLC columns (e.g., C4, C8, or C18) is based on hydrophobicity. mdpi.comnih.govchromatographyonline.com The addition of polar carboxyl groups makes the product less hydrophobic than the starting PEG diol, enabling their separation. RP-HPLC can resolve PEG homologs of different chain lengths and is sensitive to the presence of different terminal functional groups. mdpi.comfau.de

Recrystallization and Precipitation Methods for Product Enhancement

Non-chromatographic techniques such as precipitation and recrystallization are often used for bulk purification or as a final polishing step. The carboxylated PEG product can be selectively precipitated from a solution. For instance, after an aqueous workup, the product can be extracted into an organic solvent like dichloromethane. tandfonline.com Subsequent addition of a non-solvent, such as diethyl ether, causes the PEG-dicarboxylate to precipitate, allowing it to be collected by filtration. tandfonline.commdpi.com

Another approach involves pH-mediated extraction. By adjusting the pH of an aqueous solution, the carboxylated PEG can be converted to its salt form (-COONa), which is soluble in water but less soluble in certain organic solvents. researchgate.net Conversely, the unreacted neutral PEG-diol has higher solubility in organic solvents like ethyl acetate (B1210297) or butyl acetate. researchgate.net This difference in solubility allows for a liquid-liquid extraction to separate the desired product from impurities. epo.org

Table 2: Overview of Purification Protocols for Carboxyl-Terminated PEGs

Technique Principle of Separation Typical Application Key Parameters References
Ion-Exchange Chromatography (IEX) Separation based on net charge.Removal of unreacted PEG and mono-substituted PEG.pH, buffer ionic strength. nih.gov, researchgate.net, google.com
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution separation, impurity profiling, purification of small quantities.Stationary phase (C4, C18), mobile phase composition (e.g., acetonitrile/water). fau.de, phenomenex.com, mdpi.com
Precipitation/ Recrystallization Differential solubility.Bulk purification, product isolation.Solvent/anti-solvent system (e.g., CH₂Cl₂/ether), temperature. tandfonline.com, mdpi.com
Liquid-Liquid Extraction Differential partitioning between immiscible phases.Removal of unreacted starting materials.pH, choice of organic and aqueous phases. epo.org, researchgate.net

Influence of Reaction Parameters on Synthesis Efficiency and Product Characteristics

The efficiency of the synthesis and the characteristics of the final product are highly dependent on the reaction conditions. Optimizing these parameters is key to maximizing yield and purity.

Optimization of pH, Temperature, and Solvent Systems

pH: The pH of the reaction medium is a critical parameter, especially in oxidation and alkylation reactions. For TEMPO-mediated oxidation, the pH is typically maintained between 9 and 11. google.com This alkaline condition is necessary for the catalytic cycle to function efficiently. researchgate.net Deviations from the optimal pH range can lead to lower yields or incomplete conversion. During alkylation with haloacetic acids, a basic environment is required to deprotonate the PEG's hydroxyl groups, but a highly basic pH can also promote side reactions. creativepegworks.com

Temperature: Reaction temperature significantly influences reaction rates and selectivity. Alkylation reactions are often exothermic, necessitating cooling to control the reaction and prevent side product formation. chandra-asri.com For TEMPO-mediated oxidations, the reaction is often initiated at a low temperature (e.g., 0-5 °C) and then allowed to proceed at room temperature. google.com Higher temperatures can accelerate the reaction but may also increase the risk of ether bond cleavage, leading to degradation of the PEG backbone. rsc.orgoup.comacs.org

Solvent Systems: The choice of solvent is crucial for ensuring that all reactants are in the appropriate phase to react. Water is often used as a solvent for TEMPO-based oxidations, making it an environmentally friendly or "green" approach. google.comnsf.gov The use of PEG itself as a reaction medium has also been explored, as it can dissolve a wide range of reactants and sometimes participate as a catalyst. rsc.orgnsf.gov In some syntheses, mixed solvent systems, such as PEG-water, are employed to optimize solubility and reaction rates. benthamdirect.com The solvent also plays a major role in the workup and purification; for example, a biphasic system like water/dichloromethane is common for extraction steps. tandfonline.com

Table 3: Impact of Reaction Parameters on Synthesis

Parameter Influence on Synthesis Typical Optimized Conditions References
pH Affects catalyst activity and reactant state (e.g., alkoxide formation).Maintained at 9-11 for TEMPO oxidation. researchgate.net, google.com
Temperature Controls reaction rate and selectivity; higher temperatures can cause degradation.Often controlled between 0 °C and room temperature to balance rate and stability. rsc.org, oup.com, google.com
Solvent Determines reactant solubility and can influence reaction pathway.Aqueous systems for "green" chemistry; organic solvents (e.g., Dichloromethane) for extraction. nsf.gov, benthamdirect.com, tandfonline.com

Impact of Catalyst Selection and Concentration on Reaction Yields

Research into the synthesis of carboxyl-terminated polymers has explored a variety of catalytic systems, including metal-based catalysts, metal-free organic catalysts, and enzymatic catalysts. The primary transformation for creating these compounds often involves the oxidation of terminal hydroxyl groups on a poly(ethylene glycol) diol precursor.

Metal-Based Catalysts

Historically, strong metal-based oxidizing agents have been employed for the conversion of PEG diols to dicarboxylic acids. Reagents like Jones reagent (CrO₃/H₂SO₄) and potassium permanganate (KMnO₄) are effective but can be aggressive, often leading to scission of the polymer backbone, which reduces the yield of the desired product. conicet.gov.ar

More contemporary methods utilize transition metal catalysts that offer greater selectivity and milder reaction conditions. For instance, ruthenium chloride (RuCl₃·xH₂O) has been demonstrated as an effective catalyst for C-H bond activation in a PEG-400 medium. Studies on direct arylation, a related transformation, show a clear correlation between catalyst loading and product yield. A reduction in catalyst concentration from 5 mol% to 3 mol% resulted in only a minor decrease in yield, highlighting the potential for high efficiency even at low catalyst loadings. rsc.org Remarkably, scaling the reaction to the gram level was successful with a catalyst loading as low as 0.3 mol%, still achieving a high product yield. rsc.org

Table 1: Effect of RuCl₃·xH₂O Catalyst Loading on Reaction Yield

Data illustrates the yield of a direct arylation product of 2-phenylpyridine (B120327) in a PEG-400 medium, demonstrating the principle of catalyst concentration effects. rsc.org

Catalyst Loading (mol%)Yield (%)Scale
593Lab Scale
386Lab Scale
0.393Gram Scale

Metal-Free and Polymeric Catalysts

To circumvent issues associated with toxic or expensive metals, metal-free catalytic systems have been developed. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a widely used alternative for converting primary alcohols to carboxylic acids. Furthermore, novel polymeric catalysts offer advantages in terms of recyclability and environmental impact. Poly(ethylene glycol)-bound sulphonic acid (PEG-SO3H) has been shown to be a highly effective and reusable acid catalyst for various organic transformations, including the synthesis of quinoline (B57606) derivatives. ias.ac.in In a model reaction, the use of PEG-SO3H in an aqueous medium resulted in an excellent yield of 92%, whereas the uncatalyzed reaction under the same conditions yielded only 25% of the product. ias.ac.in

Table 2: Impact of PEG-SO3H Catalyst on Quinoline Synthesis Yield

This table demonstrates the significant increase in product yield achieved by using the PEG-SO3H catalyst compared to an uncatalyzed reaction. ias.ac.in

CatalystReaction MediumYield (%)
PEG-SO3HWater92
NoneWater25

In other applications, such as the synthesis of polyurethanes using PEG precursors, Lewis base catalysts like triethylamine (TEA) and pyridine are employed. Research has shown that the catalytic activity is directly related to the Lewis basicity of the catalyst. researchgate.net Triethylamine, having a higher Gutmann donor number (a measure of Lewis basicity) than pyridine, demonstrates a stronger catalytic effect, leading to higher polymer yields under identical conditions. researchgate.net

Table 3: Comparison of Lewis Base Catalyst Efficiency in Polymerization

The data shows the correlation between the Lewis basicity (Gutmann Donor Number) of a catalyst and its effect on the reaction yield. researchgate.net

CatalystGutmann Donor Number (DN)Relative Catalytic Effect on Yield
Triethylamine (TEA)10.75 kcal/molHigher
Pyridine5.21 kcal/molLower

Enzymatic Catalysts

Biocatalysts represent a green alternative for polymer modification. For the synthesis of PEG stearate (B1226849) via esterification, the enzyme Fermase (Candida antarctica Lipase (B570770) B) has been used as a biocatalyst. researchgate.net Studies optimizing this process revealed that catalyst loading, in conjunction with other parameters like temperature and the use of ultrasound, significantly impacts the reaction yield. An optimal process yielded 84.5% of the product, demonstrating the viability of enzymatic routes for producing PEG derivatives. researchgate.net

Theoretical and Computational Investigations of Bis Carboxymethyl Poly Ethylene Glycol

Molecular Dynamics Simulations for Understanding Polymer Conformation and Interactions in Solution

Molecular dynamics (MD) simulations are a powerful computational method used to understand the structure and dynamics of polymers at an atomic scale. nih.gov For bis(carboxymethyl) poly(ethylene glycol), MD simulations elucidate how the polymer chain behaves in a solution, particularly in aqueous environments. These simulations reveal that the PEG chain is not a rigid, static structure but rather a highly flexible and dynamic entity.

Simulations have further revealed that PEG can adopt localized helical structures, which are stabilized by water molecules forming "water bridges" between the polymer's oxygen atoms. mpg.de Breaking these water bridges to straighten the chain requires significant force, highlighting the solvent's critical role in determining the polymer's elastic properties. mpg.de The conformation is also sensitive to external stimuli. For example, MD simulations of self-assembled monolayers with PEG end groups showed that an external positive electrical field can cause the PEG chains to compress and twist into a helical "gauche" state, while a negative field can stretch them into a straight "all-trans" state. nih.gov

These computational findings demonstrate that the conformation of HOOCCH₂O-PEG₇-CH₂COOH in solution is a dynamic equilibrium of various states, influenced by solvent interactions and external conditions.

Conformational StateDescriptionKey Influencing FactorsSource
Folded/CollapsedThe polymer chain folds back on itself rather than remaining fully extended.Interactions with surfaces; intramolecular forces. nih.gov
Helical ("gauche")Localized helical structures form along the polymer backbone.Stabilization by water bridges; positive electrical fields. mpg.denih.gov
Stretched ("all-trans")A more linear, extended conformation of the polymer chain.Application of stretching forces; negative electrical fields. mpg.denih.gov
Hydrated CoilA flexible coil structure surrounded by a distinct layer of water molecules.Hydrogen bonding between PEG ether oxygens and water. plos.org

Quantum Chemical Calculations on the Reactivity and Electronic Properties of Terminal Carboxylic Acid Groups

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of molecules. mdpi.comresearchgate.net For HOOCCH₂O-PEG₇-CH₂COOH, these calculations can be applied to the terminal carboxylic acid groups to understand their functionality. DFT can be used to compute a range of electronic properties that govern the reactivity of these terminal groups. researchgate.net

One key application is the calculation of the electrostatic potential map, which visualizes the charge distribution across the molecule. For the carboxylic acid group (-COOH), such a map would show a high density of negative charge around the carbonyl and hydroxyl oxygens and a positive charge density on the acidic hydrogen. This distribution is fundamental to the group's ability to participate in hydrogen bonding and electrostatic interactions.

Quantum chemistry can also predict the acidity (pKa) of the terminal groups. By calculating the energy change associated with deprotonation (losing H⁺), one can estimate the pKa value. The reactivity of the carboxylic acid in reactions like esterification or amidation can be modeled by calculating the energy profile of the reaction pathway, including the transition state. mdpi.com Studies on similar functional groups have shown that reactivity can be correlated with calculated properties like the hardness of the nucleophile and the reaction energy. mdpi.com Furthermore, research on other PEG-diacids has shown that the length of the spacer between the carboxylic acid and the main polymer chain can significantly influence reactivity in catalyzed reactions, a phenomenon that can be investigated using computational models. researchgate.net

Calculated PropertySignificance for Carboxylic Acid GroupsComputational MethodSource
Partial Atomic ChargesIndicates the electron density on each atom, highlighting electrophilic (e.g., carbonyl carbon) and nucleophilic (e.g., carbonyl oxygen) sites.DFT, Mulliken Population Analysis acs.org
Electrostatic PotentialMaps regions of positive and negative potential, predicting sites for non-covalent interactions and protonation/deprotonation.DFT mdpi.com
Frontier Molecular Orbitals (HOMO/LUMO)The energy and location of the Highest Occupied and Lowest Unoccupied Molecular Orbitals help predict reactivity in chemical reactions.DFT researchgate.net
Proton Affinity / Deprotonation EnergyUsed to computationally estimate the pKa value, quantifying the acidity of the terminal groups.DFT nih.gov
Transition State EnergyCalculates the energy barrier for a specific reaction (e.g., esterification), providing insight into the reaction kinetics.DFT, Transition State Theory mdpi.com

Computational Modeling of Polymer-Conjugate Interactions and Structural Dynamics

When HOOCCH₂O-PEG₇-CH₂COOH is attached (conjugated) to other molecules, such as proteins, peptides, or nanoparticles, its behavior and the properties of the resulting conjugate are of significant interest. nih.gov Computational modeling, primarily through MD simulations, is used to explore the structural and dynamic consequences of this conjugation, often referred to as PEGylation.

A primary finding from these simulations is the "steric shielding" effect. plos.org The flexible PEG chain forms a dynamic, hydrated cloud that covers the surface of the molecule it is attached to. nih.govplos.org This protective layer can sterically hinder the approach of other molecules, such as enzymes or antibodies, which can increase the circulation lifetime of therapeutic proteins in the body. nih.gov

Simulations have shown that the specific details of PEGylation are critical. The length of the PEG chain and the site of its attachment to a protein can alter the conjugate's hydrodynamic volume (its effective size in solution) and its biological activity. plos.org For example, docking analyses combined with MD simulations of PEGylated staphylokinase showed that the binding affinity of the protein to its receptor was dependent on both the PEG chain length and the conjugation site. plos.org Furthermore, the architecture of the polymer plays a role; simulations comparing linear and branched PEG conjugates revealed differences in their net interactions, with linear PEGs leading to repulsive interactions while certain branched forms resulted in weak attractions. researchgate.net Coarse-grained MD simulations of PEG conjugated to dendrimers have also shown that PEGylation can prevent the aggregation of nanoparticles in solution. nih.govacs.org

Impact of PEG ConjugationObservation from Computational ModelingExample SystemSource
Steric ShieldingThe PEG chain forms a flexible, hydrated layer that protects the conjugated molecule.PEG-Staphylokinase plos.org
Increased Hydrodynamic VolumePEGylation increases the effective size of the molecule in solution.PEG-Staphylokinase plos.org
Modulated Binding AffinityThe binding of a conjugated protein to its receptor is altered depending on PEG length and attachment site.PEG-Human Growth Hormone nih.gov
Prevention of AggregationPEG chains on nanoparticles create repulsive forces that prevent them from clumping together.PEG-Dendrimers nih.govacs.org
Altered Inter-particle ForcesThe polymer architecture (linear vs. branched) can change the net interaction from repulsive to weakly attractive.PEG-Bovine Serum Albumin researchgate.net

Future Research Directions and Unexplored Avenues in Carboxyl Functionalized Peg Chemistry

Development of Novel and More Sustainable Synthetic Routes for Precise Architectures

The conventional synthesis of functionalized PEGs often involves the ring-opening polymerization of ethylene (B1197577) oxide, which can result in a distribution of polymer chain lengths (polydispersity). mdpi.com A significant area of future research is the development of synthetic methods that offer precise control over the molecular architecture, leading to monodisperse or near-monodisperse products, while also being more environmentally sustainable.

Key Research Thrusts:

Solid-Phase Synthesis: Stepwise synthesis on a solid support, analogous to peptide synthesis, allows for the sequential addition of monomer units. This method can produce highly pure, monodisperse PEG derivatives and eliminates the need for complex chromatographic purification. nih.gov

Enzymatic Processes: The use of enzymes, such as lipase (B570770) for transesterification reactions, presents a green chemistry approach for PEG functionalization. These reactions can achieve high yields under mild conditions. mdpi.com

Controlled Polymerization Techniques: Advances in anionic ring-opening polymerization, using specifically designed initiators like a deprotonated dicarboxylic acid, can provide better control over the incorporation of terminal functional groups from the start of the polymerization process.

A comparison of these synthetic strategies highlights the trade-offs between control, scalability, and sustainability.

Synthetic Route Advantages Challenges Sustainability Aspect Relevant Findings
Traditional Anionic ROP Scalable, well-established.High polydispersity, requires post-polymerization functionalization.Often relies on petroleum-based initiators and solvents.Produces a family of PEG molecules with a wide distribution of molecular weights. mdpi.com
Solid-Phase Stepwise Synthesis Monodisperse products, high purity, asymmetric derivatives possible.Less scalable for bulk production, higher cost per unit mass.Reduces solvent usage for purification (chromatography-free).Enables synthesis of PEGs with specific, defined numbers of monomer units. nih.gov
Enzymatic Synthesis Environmentally friendly (mild conditions), high yield and purity.Enzyme cost and stability, substrate specificity may limit scope.Utilizes biocatalysts, reducing reliance on harsh chemical reagents.Transesterification using Candida antarctica lipase B has shown yields of nearly 100%. mdpi.com

Precision Engineering of PEG Chain Length and End-Group Spacing for Advanced Material Properties

The length of the PEG chain is a critical parameter that dictates the physicochemical and biological properties of the resulting conjugate or material. For HOOCCH2O-PEG7-CH2COOH, the seven ethylene oxide units provide a specific spacer length and flexibility. Future research will focus on the precise engineering of this chain length to fine-tune material properties for specific applications.

Research indicates that PEG chain length directly influences:

Mechanical Properties: An increase in PEG chain length can have a non-linear effect on the tensile strength and Young's modulus of materials, while ductility may increase proportionally. nih.gov

Thermal Stability: The thermal stability of cross-linked PEG networks can be improved by increasing the length of the PEG chains. acs.org

Shielding and Conformation: In PEGylated nanoparticles, chain length is a critical factor in the shielding effect against opsonization and interactions with cell membranes. rsc.org The conformation of grafted PEG chains can transition from a "mushroom" to a "brush" regime based on chain length and grafting density, which impacts solubility and shielding ability. nih.gov

Drug Delivery: The length of the PEG linker affects the drug loading capacity and release kinetics from nanocarriers. nih.gov

Systematic studies creating libraries of dicarboxyl-PEGs with varying, precisely defined numbers of ethylene oxide units (e.g., n=3, 5, 7, 9, 11) are essential to map these structure-property relationships comprehensively.

Exploration of Emerging Conjugation Chemistries Beyond Amide and Ester Linkages

The carboxylic acid groups of this compound are traditionally used to form amide or ester bonds. While effective, these linkages may not be ideal for all applications. A major avenue of research is the exploration of alternative, or "orthogonal," conjugation chemistries that offer different stability profiles, reaction conditions, and selectivity.

Emerging Chemistries:

Click Chemistry: Copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC and SPAAC) provide highly efficient and specific ligation, forming a stable triazole linkage. tandfonline.comacs.org This requires modifying the carboxyl groups to an alkyne or azide (B81097).

Thiol-Ene and Thiol-Maleimide Chemistry: These reactions involve the addition of a thiol to a double bond (like a maleimide (B117702) or vinyl sulfone). They are highly efficient and proceed under mild, often aqueous conditions, forming stable thioether bonds. acs.orgcolab.ws

Hydrazone and Oxime Ligation: The reaction of a hydrazide (derivable from the carboxylic acid) with an aldehyde or ketone forms a hydrazone bond, which can be designed to be pH-sensitive, allowing for cleavable linkers. news-medical.net

Enzymatic Ligation: Enzymes like transglutaminase can create highly specific linkages between a glutamine residue in a protein and a primary amine, offering a site-selective conjugation method. nih.gov

Conjugation Chemistry Functional Groups Resulting Linkage Key Advantages
Amidation (EDC/NHS) Carboxylic Acid + AmineAmideWell-established, stable bond.
Esterification Carboxylic Acid + AlcoholEsterBond can be hydrolytically cleaved.
Click Chemistry (Alkyne-Azide) Alkyne + AzideTriazoleHigh efficiency, bioorthogonal, very stable. tandfonline.comacs.org
Thiol-Maleimide Thiol + MaleimideThioether (via Michael addition)High selectivity for thiols, rapid reaction. acs.org
Thiol-Vinyl Sulfone Thiol + Vinyl SulfoneThioetherStable bond, efficient reaction. nih.gov
Acetal Formation Vinyl Ether + AlcoholAcetalAcid-labile bond, useful for triggered release. colab.ws

Integration into Next-Generation Multifunctional Materials Systems and Bio-Interfaces

The bifunctional nature of this compound is a stepping stone to more complex, multifunctional systems. Future work will involve integrating these linkers into materials that perform multiple roles simultaneously.

Areas of Exploration:

Multifunctional Coatings: By copolymerizing different functionalized PEG units, it's possible to create coatings that combine biocompatibility (from the PEG backbone) with other functionalities, such as cell-targeting ligands and imaging agents on the same polymer chain. mdpi.com

Dual-Functional Drug Delivery: PEG-based carriers can be designed where the polymer-drug conjugate itself possesses intrinsic therapeutic activity. For example, conjugating a therapeutic agent to a PEG that is also linked to a molecule that inhibits drug resistance mechanisms can create a synergistic effect. nih.gov

Responsive Hydrogels: Incorporating cleavable linkages within PEG networks allows for the creation of smart hydrogels that degrade or release their payload in response to specific biological triggers, such as enzymes (e.g., Matrix Metalloproteinases) found in a tumor microenvironment. nih.govmdpi.com

Advanced Bio-Interfaces: For biosensors and other diagnostic platforms, the PEG linker can be used to co-immobilize biorecognition elements (like aptamers) and anti-fouling molecules (like zwitterions) to create a surface that is both highly specific and resistant to non-specific protein adsorption. acs.org

Advanced Computational Design and Predictive Modeling of Structure-Function Relationships in PEG-Based Conjugates

As the complexity of PEG-based systems grows, experimental screening becomes increasingly time-consuming and expensive. Advanced computational modeling provides a powerful tool to predict the behavior of these systems and guide rational design.

Computational Approaches:

Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations can provide insights into the conformation of PEG chains, their shielding effects, and their interactions with biomolecules like proteins and membranes at a molecular level. nih.govnih.govacs.org

Predictive Modeling of Properties: Simulations can be used to predict how changes in PEG chain length, architecture (linear vs. branched), and grafting density will affect macroscopic properties such as nanoparticle stability, drug release, and interactions with biological barriers. rsc.orgnih.gov

Rational Design of Conjugates: By simulating the binding of PEGylated molecules to their targets, researchers can optimize linker length and attachment points to preserve or enhance biological activity. nih.gov This is particularly valuable in the design of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.

Computational studies have already provided valuable insights, such as demonstrating that PEG chain length is a critical factor in the shielding characteristics of a PEGylated nanoparticle and that PEG can interact with specific protein motifs, challenging the older view of it being completely inert. rsc.orgacs.org

Q & A

Q. What are the optimal synthesis conditions for HOOCCH2O-PEG7-CH2COOH, and how can purity be validated experimentally?

Methodological Answer:

  • Synthesis Optimization : Use a stepwise approach to conjugate PEG7 spacer arms with carboxylic acid termini. Monitor reaction kinetics (e.g., temperature, solvent polarity, and stoichiometry) to minimize byproducts .
  • Purity Validation : Employ reversed-phase HPLC with UV detection (λ = 220–280 nm) and MALDI-TOF mass spectrometry to confirm molecular weight and purity (>95%). Cross-validate with 1^1H-NMR to resolve PEG chain polydispersity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • Primary Techniques : 1^1H-NMR (D2O or CDCl3) to resolve ethylene oxide protons (δ 3.5–3.7 ppm) and terminal carboxylic acid protons (δ 2.4–2.6 ppm).
  • Supplementary Methods : FT-IR to confirm carboxylic acid C=O stretches (~1700 cm1^{-1}) and PEG ether linkages (~1100 cm1^{-1}). Use XPS for surface elemental analysis if functionalized on nanomaterials .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under physiological conditions be systematically resolved?

Methodological Answer:

  • Controlled Variables : Test stability across pH (4–9), temperature (4–37°C), and ionic strength (0.1–1.0 M NaCl). Use dynamic light scattering (DLS) to monitor aggregation and LC-MS to track hydrolysis products.
  • Framework Application : Apply the PICOT framework to isolate variables (e.g., Population: PEG7-carboxylic acid; Outcome: Degradation half-life). Reconcile discrepancies by standardizing buffer systems and incubation times .

Q. What experimental designs are suitable for probing structure-function relationships of this compound in drug delivery systems?

Methodological Answer:

  • Comparative Studies : Design a matrix varying PEG chain length (n = 5–10) and terminal group modifications (e.g., -COOH vs. -NH2). Assess drug-loading efficiency (UV-Vis) and release kinetics (dialysis under simulated physiological conditions).
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., novel PEGylation effects on biodistribution), and Relevant (e.g., targeting tumor microenvironment pH) .

Data Analysis & Reproducibility

Q. How should researchers address variability in this compound’s hydrodynamic radius measurements across studies?

Methodological Answer:

  • Standardization : Calibrate DLS instruments with polystyrene standards. Report polydispersity index (PDI) and use TEM to validate size distributions.
  • Statistical Framework : Apply ANOVA to compare batch-to-batch variability. Document solvent purity (e.g., endotoxin-free water) and filtration steps (0.22 µm) in supplemental data .

Q. What strategies mitigate batch-to-batch inconsistencies in this compound synthesis?

Methodological Answer:

  • Quality Control : Implement in-process monitoring (e.g., TLC for intermediate purity). Use design of experiments (DoE) to optimize reaction parameters (e.g., catalyst concentration, reaction time).
  • Documentation : Follow ICH guidelines for pharmacoepidemiological studies, including raw data deposition in repositories like Zenodo .

Frameworks for Rigorous Inquiry

FrameworkApplication to this compound Research
PICOT Population: PEG7-carboxylic acid conjugates; Intervention: pH/temperature variation; Comparison: Unmodified PEG; Outcome: Stability half-life; Time: 0–72 hrs
FINER Feasible (in vitro assays); Novel (PEGylation effects on pharmacokinetics); Ethical (non-animal models); Relevant (drug delivery optimization)

Key Considerations

  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to Beilstein Journal guidelines for experimental reproducibility .
  • Peer Review : Pre-publish protocols on platforms like Protocols.io to solicit feedback on methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.